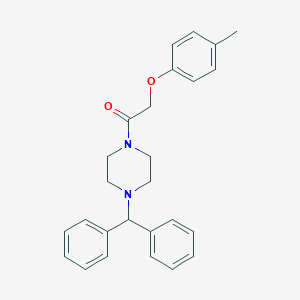![molecular formula C22H25NO2 B252699 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine](/img/structure/B252699.png)
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine, also known as MNMA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MNMA belongs to the family of phenethylamines and is structurally similar to other psychoactive substances such as amphetamines and MDMA. However, MNMA has unique properties that make it a promising candidate for further investigation.
Mechanism of Action
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine works by binding to the serotonin and dopamine transporters in the brain, which increases the levels of these neurotransmitters. This leads to an increase in the activity of certain brain regions that are involved in regulating mood and emotions. The exact mechanism of action of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain.
Biochemical and Physiological Effects
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine has been shown to have several biochemical and physiological effects in animal studies. These include an increase in locomotor activity, anxiolytic effects, and an increase in the levels of serotonin and dopamine in the brain. 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine has also been shown to have neuroprotective properties, which may make it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine for lab experiments is its high potency and selectivity for the serotonin and dopamine transporters. This makes it a useful tool for studying the role of these neurotransmitters in the brain. However, 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine is also a psychoactive substance and must be handled with care to avoid potential health risks. Additionally, the synthesis of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine is a complex process that requires specialized equipment and expertise.
Future Directions
There are several potential future directions for research on 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine. One area of interest is the development of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine-based drugs for the treatment of depression and anxiety disorders. Another area of research is the investigation of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine's potential as a neuroprotective agent for the treatment of neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine and its effects on various neurotransmitter systems in the brain. Overall, 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine is a promising compound that has the potential to contribute to the development of new treatments for a variety of neurological and psychiatric disorders.
Synthesis Methods
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine is synthesized through a multi-step process that involves the reaction of 2-methoxyphenylacetone with 4-methylbenzyl chloride to form the intermediate compound 2-methoxy-N-(4-methylbenzyl)phenylacetamide. This intermediate is then reacted with 1-naphthalenemethylamine to produce 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine. The synthesis of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine has been the subject of several scientific studies due to its potential therapeutic properties. One area of research has focused on the use of 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine as a potential treatment for depression and anxiety disorders. 2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood and emotions.
properties
Product Name |
2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine |
|---|---|
Molecular Formula |
C22H25NO2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-methoxy-N-[[2-[(4-methylphenyl)methoxy]naphthalen-1-yl]methyl]ethanamine |
InChI |
InChI=1S/C22H25NO2/c1-17-7-9-18(10-8-17)16-25-22-12-11-19-5-3-4-6-20(19)21(22)15-23-13-14-24-2/h3-12,23H,13-16H2,1-2H3 |
InChI Key |
JLGNQIZTNJOSKX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNCCOC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)

![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)
![N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B252635.png)




![3-chloro-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B252645.png)